molecular formula C20H19N3O4 B2893647 Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034519-16-7

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2893647
M. Wt: 365.389
InChI Key: HTNRYJNZVFFPJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridine) would contribute to the compound’s stability and could influence its reactivity. The carbamate group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the carbamate group could undergo hydrolysis .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is involved in various synthetic and chemical transformation processes. For instance, research has explored the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents, which are significant in pharmacological studies. This involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, yielding tetrahydroisoquinolinones with various substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, has been reported. These are derived from ester functionalities connected to aromatic rings, emphasizing the diversity of the synthetic applications of this compound (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Novel Compound Formation

Further research delves into the formation of novel compounds through various chemical reactions. For instance, studies on the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides have been conducted. These involve direct N-amination and subsequent transformations, highlighting the compound's role in generating new molecular structures with potential applications in diverse fields, such as material science and pharmaceuticals (Bencková & Krutošíková, 1999).

Pharmaceutical and Biological Implications

The compound also finds applications in the pharmaceutical and biological realms. Research into new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole has been conducted, showing the compound's potential in the creation of substances with antimicrobial properties. These studies provide insights into the development of new therapeutic agents (Patel & Shaikh, 2010).

Applications in Organic Chemistry

The compound also plays a role in advancing organic chemistry research, particularly in the synthesis of complex molecular structures. For example, the synthesis of 2,3-disubstituted benzo[b]furans through palladium-catalyzed coupling and subsequent cyclization processes has been explored. This showcases the compound's utility in facilitating complex chemical reactions and the formation of biologically important structures (Yue, Yao, & Larock, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

benzyl N-[2-[[5-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(13-23-20(25)27-14-15-5-2-1-3-6-15)22-11-16-9-17(12-21-10-16)18-7-4-8-26-18/h1-10,12H,11,13-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRYJNZVFFPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

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